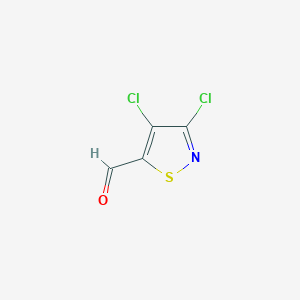

3,4-Dichloroisothiazole-5-carbaldéhyde

Vue d'ensemble

Description

3,4-Dichloroisothiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C4HCl2NOS and its molecular weight is 182.02. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dichloroisothiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloroisothiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

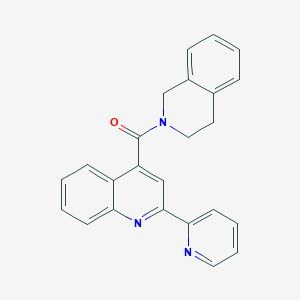

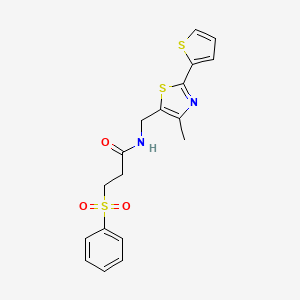

- 3,4-Dichloroisothiazole-5-carbaldéhyde sert de précurseur polyvalent pour la construction de diverses structures hétérocycliques. Il participe à des réactions de cyclisation, conduisant à la formation de dérivés thiazoliques. Ces composés trouvent des applications en chimie médicinale, en agrochimie et en science des matériaux .

- Les chercheurs ont exploré les propriétés fongicides de This compound et de ses dérivés. Ces composés présentent une activité antifongique contre divers agents pathogènes des plantes. Comprendre leur mode d'action et optimiser leur efficacité pourrait contribuer à la protection des cultures et à une agriculture durable .

- Le groupe aldéhyde dans This compound permet une modification sélective des biomolécules. Les chercheurs l'ont utilisé comme réactif pour introduire des groupes fonctionnels dans les protéines, les peptides et les acides nucléiques. Cette stratégie aide à étudier les processus biologiques et à développer des thérapies ciblées .

- L'incorporation de This compound dans les squelettes polymères peut améliorer les propriétés des matériaux. Il contribue à la synthèse de polymères conducteurs, tels que les dérivés de la polyaniline. Ces matériaux trouvent des applications dans les capteurs, les revêtements et les dispositifs électroniques .

- Bien que les applications thérapeutiques directes soient limitées, les chercheurs ont exploré le potentiel de This compound comme échafaudage pour la conception de médicaments. En modifiant sa structure, les chimistes médicinaux visent à créer de nouveaux composés avec des propriétés pharmacologiques améliorées. Ces efforts incluent le ciblage d'enzymes ou de récepteurs spécifiques .

- Les chimistes utilisent This compound comme bloc de construction dans la synthèse de diverses molécules organiques. Sa réactivité permet l'introduction de divers groupes fonctionnels, ce qui le rend précieux pour créer des structures complexes. Les chercheurs l'utilisent souvent dans des synthèses en plusieurs étapes pour accéder à des cibles spécifiques .

Synthèse de Composés Hétérocycliques

Activité Fongicide

Modification des Biomolécules

Science des Matériaux et Chimie des Polymères

Chimie Médicinale

Synthèse Organique et Bloc de Construction

Safety and Hazards

Orientations Futures

The future directions for 3,4-Dichloroisothiazole-5-carbaldehyde involve its use in the synthesis of novel strobilurin analogs . These analogs have shown good fungicidal activity against one or multiple plant pathogens in vitro and in vivo . Further field experiments indicated that one of the compounds displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin . Therefore, 3,4-Dichloroisothiazole-5-carbaldehyde could be a potential candidate for plant disease management .

Propriétés

IUPAC Name |

3,4-dichloro-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-7-4(3)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGARLICWYWEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=NS1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161865-89-9 | |

| Record name | 3,4-dichloro-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)

![1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B2518184.png)

![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)

![Imidazo[1,2-a]pyridin-7-ol HCl](/img/structure/B2518187.png)

![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)